molecular formula C7H12O2 B155839 2,5-Heptanedione CAS No. 1703-51-1

2,5-Heptanedione

Cat. No.: B155839
CAS No.: 1703-51-1
M. Wt: 128.17 g/mol
InChI Key: HGRGPAAXHOTBAM-UHFFFAOYSA-N
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Description

Heptan-2,5-dione is a ketone.
2,5-Heptanedione is a natural product found in Streptomyces with data available.

Mechanism of Action

Target of Action

The primary target of 2,5-Heptanedione is the lysine residues in axonal proteins . These proteins play a crucial role in the structure and function of neurons, particularly in the peripheral nervous system .

Mode of Action

This compound interacts with its targets through a two-step process. First, it reacts with lysine residues in axonal proteins by Schiff base formation . This reaction is followed by cyclization to give pyrroles . The formation of these pyrroles is a key step in the compound’s mode of action .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of the pyrrole residues . This oxidation causes cross-linking and denaturation of proteins, which perturbs axonal transport and function . The disruption of these pathways leads to damage to nerve cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In both rats and humans, the inhalation kinetics of n-hexane and n-heptane were compared with the urinary excretion of 2,5-hexanedione . The reactivities of 2,5-hexanedione and this compound with Nα-acetyl-L-lysine towards the formation of pyrrolyc adducts were also studied .

Result of Action

The result of this compound’s action is the damage to nerve cells . This damage is associated with a degeneration of the peripheral nervous system, and eventually the central nervous system . Symptoms of this damage can include tingling and cramps in the arms and legs, followed by general muscular weakness . In severe cases, atrophy of the skeletal muscles is observed, along with a loss of coordination and vision problems .

Biochemical Analysis

Biochemical Properties

It is known that its structural analog, 2,5-Hexanedione, reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . This suggests that 2,5-Heptanedione may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Studies on 2,5-Hexanedione have shown that it can cause neurotoxicity . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that 2,5-Hexanedione, a structurally similar compound, reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .

Temporal Effects in Laboratory Settings

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that this compound may have similar long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that this compound may have similar dosage-dependent effects.

Metabolic Pathways

It is known that its structural analog, 2,5-Hexanedione, is a major metabolite of the neurotoxic industrial solvent methyl n-butyl ketone .

Transport and Distribution

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that this compound may have similar effects on its localization or accumulation.

Subcellular Localization

It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that this compound may have similar effects on its activity or function.

Properties

IUPAC Name

heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRGPAAXHOTBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073272
Record name 2,5-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-51-1
Record name 2,5-Heptanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-HEPTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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